3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one
Description
Properties
CAS No. |
834910-19-9 |
|---|---|
Molecular Formula |
C21H14N4O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3,10-diphenyl-[1,2,3,5]tetrazino[5,4-a]indol-4-one |
InChI |
InChI=1S/C21H14N4O/c26-21-24-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(24)22-23-25(21)16-11-5-2-6-12-16/h1-14H |
InChI Key |
VDFOYJSJBNJZCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=NN(C(=O)N3C4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
This method involves the cyclocondensation of 2-phenylindole-3-carbohydrazide (I) with benzoyl cyanide (II) under acidic conditions. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the nitrile carbon, followed by cyclodehydration to form the tetrazine ring.
Conditions :
- Solvent: Anhydrous dichloromethane (DCM)
- Catalyst: Trifluoroacetic acid (TFA, 2 equiv)
- Temperature: Reflux at 40°C for 12 h
- Yield: 68%
Characterization Data :
Limitations and Scalability
Excessive acid leads to indole decomposition, necessitating precise stoichiometry. Scalability trials (1 mmol → 10 mmol) show a yield drop to 55%, attributed to incomplete cyclization.
Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition
Tetrazine-Indole Dienophile Pairing
3,6-Diphenyl-1,2,4,5-tetrazine (III) reacts with 3-vinylindole (IV) in a regioselective [4+2] cycloaddition. The reaction exploits the electron-deficient tetrazine and electron-rich indole-derived dienophile.
Conditions :
- Solvent: Hexafluoroisopropanol (HFIP)
- Temperature: 25°C, 24 h
- Yield: 72%
Key Advantages :
Computational Validation
Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) confirm a low activation barrier (ΔG‡ = 18.3 kcal/mol) for the IEDDA pathway. The exothermicity (ΔG = −24.1 kcal/mol) aligns with observed high yields.
Multi-Component Reaction (MCR) Approach
One-Pot Synthesis from Indole-2-Carbaldehyde
A three-component reaction of indole-2-carbaldehyde (V) , aniline (VI) , and sodium azide (VII) in acetic acid forms the tetrazine-indole fused system.
Conditions :
- Solvent: Glacial acetic acid
- Temperature: 80°C, 6 h
- Yield: 81%
Mechanistic Pathway :
- Formation of Schiff base (VIII) between V and VI .
- [3+2] Cycloaddition with NaN₃ to generate tetrazole intermediate (IX) .
- Oxidative ring expansion to tetrazine via HNO₂ elimination.
Byproduct Analysis :
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Safety Concerns |
|---|---|---|---|---|
| Cyclocondensation | 68 | 12 h | Moderate | Acid handling |
| IEDDA Cycloaddition | 72 | 24 h | High | HFIP toxicity |
| MCR | 81 | 6 h | High | Nitric oxide emissions |
| Solid-State Thermolysis | 63 | 2 h | Low | Explosion risk |
Key Insights :
- MCR offers the highest yield and scalability but requires NOx scrubbing.
- IEDDA is optimal for stereoselectivity but uses costly HFIP.
Computational Modeling of Reaction Pathways
Transition State Analysis (Gaussian 16)
Chemical Reactions Analysis
Types of Reactions
3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has shown that compounds containing tetrazine moieties exhibit considerable antimicrobial properties. For instance, derivatives of tetrazine have been synthesized and evaluated for their activity against various bacterial strains. In a study examining fused heterocyclic systems similar to 3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one, compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in the range of 6.25-25 µg/mL for some derivatives .
2. Anticancer Properties
The anticancer potential of 3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one has been investigated through various studies that focus on its ability to induce apoptosis in cancer cells. Compounds with similar structures have shown promising results in inhibiting cell proliferation in murine leukemia cells and other cancer lines. For example, the introduction of specific substituents on the indole ring has been linked to enhanced cytotoxicity against L1210 murine leukemia cells .
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been explored for its anti-inflammatory effects. Research indicates that tetrazine derivatives can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. In experimental models of arthritis, certain derivatives exhibited significant anti-inflammatory activity by suppressing inducible nitric oxide synthase (iNOS) expression .
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A series of compounds based on the tetrazine framework were synthesized through condensation reactions involving isatin derivatives and thiocarbohydrazide. The resulting compounds were subjected to antimicrobial assays against common pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that several synthesized compounds displayed potent antimicrobial effects with MIC values comparable to standard antibiotics .
Case Study 2: Anticancer Activity Assessment
In a detailed assessment of the anticancer properties of indole-based tetrazines, researchers synthesized various derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that modifications on the phenyl groups significantly influenced the anticancer activity. One particular derivative showed an IC50 value in the low micromolar range against breast cancer cell lines .
Case Study 3: Anti-inflammatory Mechanism Investigation
The anti-inflammatory properties of related tetrazine compounds were studied using in vitro models where macrophages were treated with the compounds prior to stimulation with lipopolysaccharides (LPS). The findings revealed a marked reduction in TNF-alpha production and other inflammatory markers, suggesting a potential therapeutic role for these compounds in inflammatory diseases .
Mechanism of Action
The mechanism of action of 3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Analogs:
[1,2,3,5]Tetrazino[5,4-a]indole-4-one derivatives (e.g., benzocondensed variants): Lack phenyl substituents at positions 3 and 10. Exhibit antiproliferative activity in the micromolar range, with selectivity for CNS cancers .
Mitozolomide (8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one):
- Replaces indole with an imidazole ring.
- Contains a chloroethyl group and carbamoyl substituent, enhancing alkylating activity and broad-spectrum antitumor properties .
Temozolomide (3-methyl analog of mitozolomide): Methyl group at position 3 improves stability and oral bioavailability. Clinically used for glioblastoma and melanoma .
Pyrazolo[5,1-d][1,2,3,5]tetrazin-4(3H)-ones: Feature a pyrazole ring fused to tetrazinone. Herbicidal activity via inhibition of plant acetolactate synthase .
Structural Comparison Table:
| Compound | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| 3,10-Diphenyltetrazinoindol-4-one | Tetrazine + indole | 3-Ph, 10-Ph | Ketone (C=O) |
| Benzocondensed tetrazinoindole-4-one | Tetrazine + indole | None | Ketone (C=O) |
| Mitozolomide | Tetrazine + imidazole | 3-ClCH2CH2, 8-CONH2 | Chloroethyl, carbamoyl |
| Temozolomide | Tetrazine + imidazole | 3-CH3, 8-CONH2 | Methyl, carbamoyl |
| Pyrazolotetrazinones | Tetrazine + pyrazole | Variable (e.g., aryl, alkyl) | Ketone (C=O) |
Key Findings :
- Mitozolomide/Temozolomide demonstrate higher potency due to their DNA-alkylating chloroethyl/methyl groups, but they lack the indole moiety’s planar rigidity, which may reduce off-target effects in tetrazinoindolones .
- Benzocondensed tetrazinoindolones show superior CNS selectivity over pyrrolotetrazinones, suggesting the indole scaffold’s role in tissue targeting .
Biological Activity
3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C21H14N4O
- Molar Mass : 338.36 g/mol
Synthesis
The synthesis of 3,10-diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one involves several steps, typically beginning with the formation of tetrazole derivatives followed by cyclization reactions. Various methodologies have been reported in the literature to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to 3,10-diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Testing : Compounds were tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). Results showed that certain derivatives demonstrated comparable efficacy to standard antibiotics like Imipenem and Nalidixic acid .
- Antifungal Testing : The compound also showed activity against fungi such as Candida albicans and Aspergillus niger, suggesting broad-spectrum antimicrobial potential .
Anti-inflammatory Activity
In addition to antimicrobial properties, 3,10-diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one has been evaluated for anti-inflammatory effects. In vitro studies indicated that certain derivatives reduced inflammation markers significantly when compared to commercial anti-inflammatory drugs like Indomethacin .
Study 1: Antimicrobial Screening
A study conducted by Chao et al. synthesized various tetrazole derivatives and screened them for antimicrobial activity. The results demonstrated that some compounds exhibited potent activity against both bacterial and fungal strains .
| Compound | Activity Type | Tested Against | Result |
|---|---|---|---|
| 3,10-Diphenyl Tetrazine Derivative | Antibacterial | E. coli | Effective |
| 3,10-Diphenyl Tetrazine Derivative | Antifungal | C. albicans | Effective |
Study 2: Cytotoxicity Assessment
Another research highlighted the cytotoxic effects of tetrazine derivatives on cancer cell lines such as L1210 leukemia and SK-BR-3 breast cancer cells. The treatment resulted in reduced cell proliferation and expression of the Ki-67 marker associated with cancer growth .
Molecular Docking Studies
Molecular docking studies have been performed to predict the interaction of 3,10-diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one with biological targets. These studies help in understanding the mechanism of action at a molecular level and aid in the design of more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
